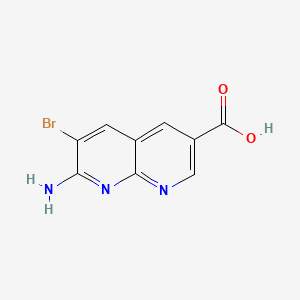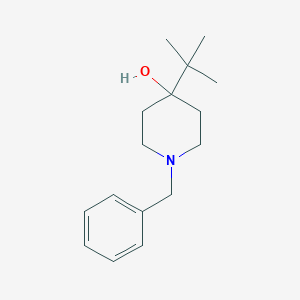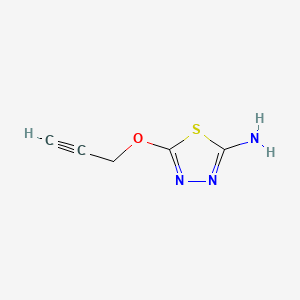
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the 1,8-naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a bromine atom at the 6th position, and a carboxylic acid group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bromine atom at the 6th position can be substituted with other groups, resulting in a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications .
Applications De Recherche Scientifique
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.
Medicine: It is being investigated for its potential use in drug development, particularly for treating bacterial infections.
Industry: The compound finds use in the production of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mécanisme D'action
The mechanism of action of 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like nalidixic acid exert their effects by inhibiting bacterial DNA synthesis, leading to cell death. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act similarly by interfering with essential biological processes .
Comparaison Avec Des Composés Similaires
Nalidixic Acid: A 1,8-naphthyridine derivative used as an antibacterial agent.
Gemifloxacin: Another 1,8-naphthyridine derivative used to treat bacterial infections.
1,6-Naphthyridines: These compounds have shown anticancer, anti-HIV, and antimicrobial activities
Uniqueness: Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H6BrN3O2 |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11/h1-3H,(H,14,15)(H2,11,12,13) |
Clé InChI |
JMNFDQVASKIHSI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)







![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)


